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molecular formula C15H19ClO3Si B8616253 7-{2-[Chloro(dimethyl)silyl]propoxy}-4-methyl-2H-1-benzopyran-2-one CAS No. 138831-37-5

7-{2-[Chloro(dimethyl)silyl]propoxy}-4-methyl-2H-1-benzopyran-2-one

Cat. No. B8616253
M. Wt: 310.85 g/mol
InChI Key: UTBVFXQLKQRXED-UHFFFAOYSA-N
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Patent
US05107008

Procedure details

To a solution of 2.16 g of 7-allyloxy-4-methylcoumarin and 5×10-6 mols chloroplatinic acid hydrosilylation catalyst in 20 ml toluene was slowly added 2.0 g of Me2SiHCl and the mixture was heated at 40°-42° for 6 hrs. Toluene and unreacted silane were then removed at reduced pressure to yield 7{2-(chlorodimethylsilyl)propoxy}-4-methylcoumarin. The 1H-NMR spectrum (ppm) contained signals at 0.2(s) for SiCH3, (6H); 2.4(s) for CH3,(3H); 4.0(t) for CH2O, (2H) and no signal for the allyl moiety.
Quantity
2.16 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
5e-06 mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][C:5]1[CH:14]=[C:13]2[C:8]([C:9]([CH3:16])=[CH:10][C:11](=[O:15])[O:12]2)=[CH:7][CH:6]=1)[CH:2]=[CH2:3].[SiH:17]([Cl:20])([CH3:19])[CH3:18]>C1(C)C=CC=CC=1.[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl>[Cl:20][Si:17]([CH3:19])([CH3:18])[CH:2]([CH3:3])[CH2:1][O:4][C:5]1[CH:14]=[C:13]2[C:8]([C:9]([CH3:16])=[CH:10][C:11](=[O:15])[O:12]2)=[CH:7][CH:6]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
2.16 g
Type
reactant
Smiles
C(C=C)OC1=CC=C2C(=CC(OC2=C1)=O)C
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
[SiH](C)(C)Cl
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
5e-06 mol
Type
catalyst
Smiles
[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 40°-42° for 6 hrs
Duration
6 h
CUSTOM
Type
CUSTOM
Details
Toluene and unreacted silane were then removed at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
Cl[Si](C(COC1=CC=C2C(=CC(OC2=C1)=O)C)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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